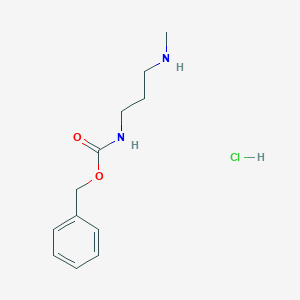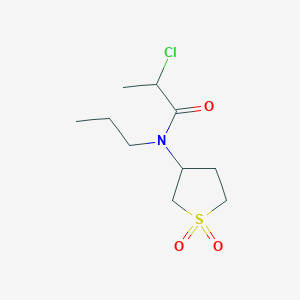
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Toxicological Evaluation
- A study conducted by Arthur et al. (2015) evaluated the toxicological aspects of related flavors with modifying properties, including 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide, for safety in food and beverage applications. The compounds exhibited minimal oxidative metabolism and rapid elimination in rats, with no significant genotoxic concerns (Arthur et al., 2015).
Crystal Structure Analysis
- The crystal structure of a related compound, 2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide, was analyzed by Mo et al. (2011). The study provided insights into the molecular structure and interactions, which could be relevant for the understanding of similar compounds (Mo et al., 2011).
Antimicrobial Activity
- Grishchuk et al. (2013) investigated the antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, related to the compound . These compounds showed low antimicrobial activity against various strains including staphylococcus and yeast fungi (Grishchuk et al., 2013).
Chemical Reduction Studies
- A study by Vilhelmsen et al. (2008) on the reduction of 2-chloro-N-phenylpropanamide, a structurally similar compound, provided insights into the chemical behavior and possible reactions of related amides (Vilhelmsen et al., 2008).
In Vitro Anticancer Activities
- Zheng et al. (2015) synthesized new dicopper(II) complexes with N,N′-bis(substituted)oxamide ligands, similar in structure to the compound , and studied their reactivities and in vitro anticancer activities. This research could offer insights into potential anticancer applications of similar compounds (Zheng et al., 2015).
Improvement in Synthesis
- Research by Song (2007) focused on improving the synthesis of a compound structurally similar to this compound, providing valuable information for the synthesis of related compounds (Song, 2007).
Propriétés
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-propylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3S/c1-3-5-12(10(13)8(2)11)9-4-6-16(14,15)7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDODAQQVBHFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCS(=O)(=O)C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



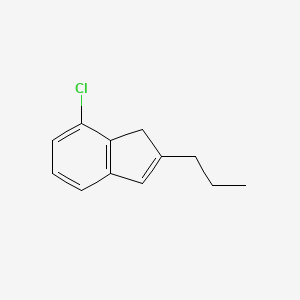
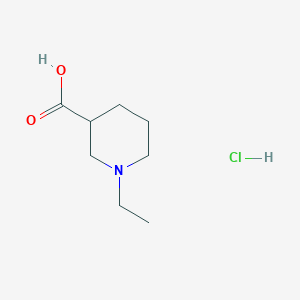
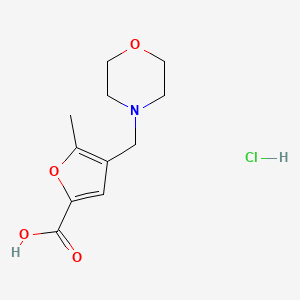

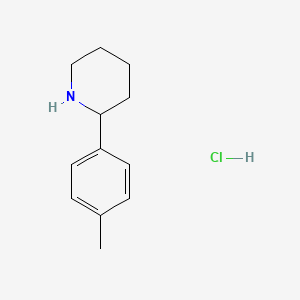
![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
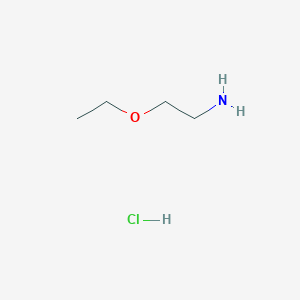

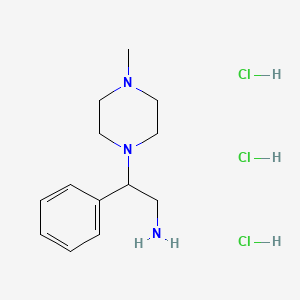
![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)



